[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Overview
Description
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2 and a molecular weight of 291.62 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further linked to a methanamine group. It is commonly used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays and helps in the identification of potential drug candidates .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in treating diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine hydrochloride
- [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride
- [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and can lead to different biological activities .
Properties
IUPAC Name |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHPELQKLOGZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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